molecular formula C14H15NO4 B8030305 Diethyl 3H-indole-2,6-dicarboxylate

Diethyl 3H-indole-2,6-dicarboxylate

Cat. No.: B8030305
M. Wt: 261.27 g/mol
InChI Key: OZBRXKGAMNILKA-UHFFFAOYSA-N
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Description

Diethyl 3H-indole-2,6-dicarboxylate is a heterocyclic organic compound featuring an indole core substituted with two ester groups at positions 2 and 4. This compound has a molecular formula of C₁₄H₁₅NO₄ and is commonly used in pharmaceutical and polymer synthesis due to its reactivity as a bifunctional ester . The dimethyl analog, dimethyl 1H-indole-2,6-dicarboxylate (CAS: 881040-29-5, C₁₂H₁₁NO₄), is another closely related derivative with similar applications but distinct physicochemical properties due to shorter alkyl chains .

Properties

IUPAC Name

diethyl 3H-indole-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBRXKGAMNILKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C1)C=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Indole vs. Pyridine Derivatives

Diethyl pyridine-2,6-dicarboxylate (a pyridine-based analog) is a key precursor for synthesizing polymers via azeotropic condensation with diols. These polymers exhibit tunable thermal stability (decomposition temperatures: 200–300°C) and applications in materials science . In contrast, indole derivatives like diethyl 1H-indole-2,6-dicarboxylate are more reactive in electrophilic substitution due to the indole’s electron-rich aromatic system, making them preferable for drug synthesis .

Pyrazole Derivatives

Diethyl pyrazolo[1,2-a]pyrazole-2,6-dicarboxylates (e.g., compounds 13 and 14 ) are synthesized using lead(IV) acetate-mediated oxidative coupling. These compounds lack the indole’s planar aromaticity, resulting in lower conjugation and reduced fluorescence compared to indole derivatives .

Ester Group Variations

Alkyl Chain Length

Replacing ethyl groups with methyl (e.g., dimethyl 1H-indole-2,6-dicarboxylate) reduces steric hindrance and increases solubility in polar solvents. However, shorter chains decrease thermal stability, as seen in lower melting points (e.g., dimethyl: ~120°C vs. diethyl: ~150°C) .

Physicochemical Properties

Compound Core Structure Molecular Formula Purity (%) Key Applications Reference
Diethyl 1H-indole-2,6-dicarboxylate Indole C₁₄H₁₅NO₄ 97 Drug synthesis, ligands
Dimethyl 1H-indole-2,6-dicarboxylate Indole C₁₂H₁₁NO₄ 97 Soluble intermediates
Diethyl pyridine-2,6-dicarboxylate Pyridine C₁₀H₁₁NO₄ >95 Polymer synthesis
Diethyl pyrazolo-pyrazole-2,6-dicarboxylate Pyrazole C₁₄H₁₆N₂O₆ 95 Oxidative coupling

Thermal and Chemical Stability

  • Indole Derivatives : Decompose at ~250°C, with ester groups stabilizing the core against oxidation .
  • Pyridine Polymers : Exhibit higher thermal stability (decomposition >300°C) due to rigid backbones .
  • Pyrazole Derivatives : Susceptible to ring-opening reactions under acidic conditions, limiting their use in harsh environments .

Research Findings and Gaps

  • Indole vs. Pyridine : Indole derivatives show superior reactivity in cross-coupling reactions but inferior thermal stability compared to pyridine-based polymers .
  • Synthetic Flexibility : Ethyl esters provide a balance between solubility and stability, whereas methyl analogs prioritize solubility for solution-phase chemistry .
  • Unresolved Issues : The tautomeric 3H-indole form’s properties remain underexplored, necessitating further studies on its isomer-specific reactivity .

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